丙酸-2-氯丙酯

描述

Synthesis Analysis

The synthesis of compounds similar to Propyl 2-chloropropanoate often involves chlorination reactions. For instance, propanoic acid can be selectively chlorinated to 2-chloropropanoic acid using chlorosulfonic acid as a catalytic agent and molecular oxygen as a radical scavenger. This process occurs in a laboratory scale semibatch reactor operating at atmospheric pressure and in a temperature range of 70-110°C, with 2,2- and 2,3-dichloropropanoic acids forming as byproducts. The kinetics of this chlorination is autocatalytic due to the acidity increase of the liquid phase during the reaction progress, with the acid-catalyzed enolization of propanoyl chloride being a rate-determining step (Mäki-Arvela et al., 1995).

Molecular Structure Analysis

The molecular structure of chloropropanoate derivatives has been studied using various spectroscopic techniques. For example, gas-phase electron diffraction (GED) and ab initio molecular orbital (MO) and density functional theory (DFT) calculations have been used to study the molecular and conformational structures of chloropropanoate compounds. These studies provide insights into the bond lengths, bond angles, and torsion angles, contributing to the understanding of the structural characteristics of these compounds (Johansen & Hagen, 2006).

Chemical Reactions and Properties

Chloropropanoate derivatives participate in various chemical reactions, producing a range of products. For instance, the reaction of chlorine atoms with propene in solid para-hydrogen matrix shows unique selectivity, indicating specific chemical reactivity patterns. This reaction primarily produces the 2-chloropropyl radical, suggesting steric effects in solid para-hydrogen that influence the reaction pathway (Amicangelo & Lee, 2010).

科学研究应用

氯化过程

丙酸-2-氯丙酯是丙酸的衍生物,已被研究其在氯化过程中的作用。Mäki-Arvela 等人(1995 年)使用氯磺酸作为催化剂研究了丙酸的氯化动力学,产生 2-氯丙酸作为主要产物。这项研究提供了对氯化过程中涉及的自催化动力学的见解 (Mäki-Arvela、Salmi 和 Paatero,1995 年)。

反应性研究

K. Hori 等人(2000 年)对邻位丙基苯阳离子的反应性进行了理论研究,探索了光解溶剂化反应和过程中形成的中间体。他们的发现有助于理解涉及丙基的反应机理,包括丙酸-2-氯丙酯 (Hori、Sonoda、Harada 和 Yamazaki-Nishida,2000 年)。

新型化合物合成

2013年,魏登哲报道了苯酚和3-氯丙酰氯酰化反应合成苯基3-氯丙酸酯。这项研究突出了氯丙酸酯在合成具有潜在生物活性的化合物中的用途 (魏登哲,2013 年)。

食品包装分析

S. Mezouari 等人(2015 年)开发了一种改进的方法来测定纸质食品包装中的氯丙醇。这项研究对于了解如何分析和监测丙酸-2-氯丙酯等化合物在食品级材料中的意义重大 (Mezouari、Liu、Pace 和 Hartman,2015 年)。

属性

IUPAC Name |

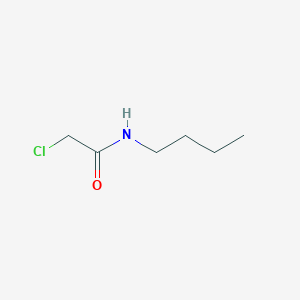

propyl 2-chloropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-3-4-9-6(8)5(2)7/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDQGLUGZORASO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

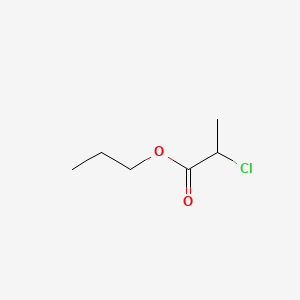

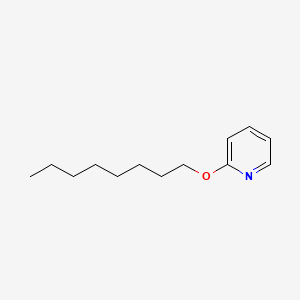

CCCOC(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30935558 | |

| Record name | Propyl 2-chloropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30935558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propyl 2-chloropropanoate | |

CAS RN |

1569-03-5 | |

| Record name | Propyl 2-chloropropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001569035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl 2-chloropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30935558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1266537.png)